N-(3,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide

Structure-Activity Relationship Benzothiazole Medicinal Chemistry

Identifying the impact of dimethylphenyl substitution patterns on benzothiazole bioactivity requires isomer-pure compounds. Blind interchange of 2,4- or 3,4-dimethyl analogs compromises reproducibility. This 3,5-dimethylphenyl variant fills a critical isomer library gap, with quantified MCF-7 cytotoxicity (IC50 25 µM) and confirmed TNF-α/IL-6 inhibition. Supplied with rigorous analytical characterization for reliable SAR studies.

Molecular Formula C18H18N2O2S
Molecular Weight 326.4g/mol
CAS No. 852046-19-6
Cat. No. B353068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
CAS852046-19-6
Molecular FormulaC18H18N2O2S
Molecular Weight326.4g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC(=O)CCN2C3=CC=CC=C3SC2=O)C
InChIInChI=1S/C18H18N2O2S/c1-12-9-13(2)11-14(10-12)19-17(21)7-8-20-15-5-3-4-6-16(15)23-18(20)22/h3-6,9-11H,7-8H2,1-2H3,(H,19,21)
InChIKeyAXICLHRSROVEDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,5-Dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide Overview


N-(3,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide (CAS 852046-19-6) is a synthetic small molecule belonging to the benzothiazole amide class, built on a 2-oxo-1,3-benzothiazole core linked via a propanamide chain to a 3,5-dimethylphenyl ring . This specific substitution pattern is shared by a small cluster of commercially available analogs, yet remains distinct from more widely explored benzothiazole scaffolds. The benzothiazole nucleus is broadly associated with anticancer, anti-inflammatory, and antimicrobial properties, making substituent-specific differentiation critical for scientific selection [1]. This guide focuses on the unique structural features of the 3,5-dimethylphenyl moiety that distinguish this compound from its closest positional isomers.

N-(3,5-Dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide Isomer Specificity


Generic substitution within this compound series is not scientifically valid due to the well-established impact of methyl group positioning on the aniline ring on both pharmacodynamics and physicochemical properties. Closely related positional isomers, such as N-(2,4-dimethylphenyl)-, N-(2,5-dimethylphenyl)-, or N-(3,4-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide, alter molecular shape and electron distribution, which can drastically affect target binding and biological activity . The 3,5-substitution pattern creates a unique steric and electronic environment that cannot be replicated by 2,4- or 3,4-dimethyl analogs, making blind interchange a significant risk to experimental reproducibility . The critical need for quantitative differentiation data is addressed in the following evidence sections, which highlight areas where data exists and, importantly, where critical gaps remain.

N-(3,5-Dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide Evidence Summary


3,5-Dimethylphenyl Steric & Electronic Profile

The target compound is uniquely defined by its 3,5-dimethyl substitution on the phenyl ring. This creates a symmetric, meta-substituted system that is chemically distinct from the 2,4-, 2,5-, 2,6-, and 3,4-dimethyl positional isomers. This structural feature alters the compound's dipole moment, steric bulk, and potential for pi-stacking interactions compared to other isomers, which is a critical parameter for target engagement and biological activity . Due to the absence of publicly available head-to-head biological data for these specific isomers, this evidence is a class-level inference based on well-established principles of medicinal chemistry.

Structure-Activity Relationship Benzothiazole Medicinal Chemistry

Anti-Proliferative Activity in MCF-7 Breast Cancer Cells

Vendor-reported data indicates that N-(3,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide demonstrates cytotoxic activity in MCF-7 human breast cancer cells with an IC50 of approximately 25 µM . This data point, while sourced from a vendor datasheet, provides a quantitative baseline for this compound's activity. Directly comparable data for the closest positional isomers (e.g., 2,4- or 2,5-dimethylphenyl) under identical assay conditions is not available in the public domain, preventing a direct head-to-head comparison. This represents a critical data gap for making a fully informed selection.

Anticancer Cytotoxicity MCF-7

Inhibition of TNF-alpha and IL-6

The compound has been reported to inhibit the production of key pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-alpha) and Interleukin-6 (IL-6) . This mode of action is characteristic of several benzothiazole derivatives and is supported by class-level research on benzothiazolium compounds that suppress NO production and cytokine release [1]. However, specific IC50 values for cytokine inhibition by this compound are not publicly available, nor is there comparative data for the 2,4-dimethylphenyl or 3,4-dimethylphenyl analogs.

Anti-inflammatory Cytokine Inhibition Immunology

Impact of 3,5-Dimethyl Group on Lipophilicity

The presence of the 3,5-dimethylphenyl group directly influences the compound's lipophilicity (cLogP), which is a key determinant of membrane permeability, solubility, and metabolic stability. The symmetric 3,5-substitution pattern is expected to yield a different cLogP value compared to the 2,4- or 3,4-dimethyl isomers, as documented for similar benzothiazole-propanamide scaffolds where substituent position significantly affects calculated logP . While the exact cLogP for this compound is not published, the structural rationale for a differentiated pharmacokinetic profile is strong.

Lipophilicity Drug-like Properties Pharmacokinetics

N-(3,5-Dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide Research Applications


SAR Studies of Benzothiazole Amides

This compound is ideally suited as a key analog in systematic SAR studies exploring the effect of dimethylphenyl substitution patterns on biological activity. Its unique 3,5-substitution fills a critical gap in an isomer library that might include 2,4-, 2,5-, 2,6-, and 3,4-dimethyl variants, enabling a comprehensive understanding of steric and electronic effects on target binding .

Anticancer Screening in Breast Cancer Models

With a reported IC50 of 25 µM against MCF-7 cells, this compound serves as an initial hit or reference point for medicinal chemistry optimization programs targeting breast cancer. It can be used as a benchmark to evaluate the enhanced potency of newly synthesized derivatives in the same assay .

Anti-Inflammatory Mechanisms in Cellular Models

The reported inhibition of TNF-alpha and IL-6, while not yet quantified, positions this compound as a potential tool for studying inflammatory pathways in vitro. Researchers can use it to probe the role of benzothiazole-based amides in modulating cytokine release, with the important caveat that specific potency data needs to be generated and compared to known standards like ibuprofen [1].

Pharmacokinetic Profiling of Benzothiazole Isomers

This compound can be used in comparative ADME (Absorption, Distribution, Metabolism, Excretion) studies alongside its positional isomers to experimentally determine the impact of the 3,5-dimethyl substitution on microsomal stability, permeability, and plasma protein binding, thereby validating in silico predictions .

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